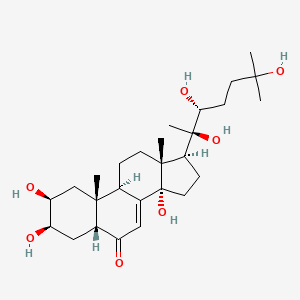

20-Hydroxyecdysone 2,3:20,22-diacetonide

Description

Properties

IUPAC Name |

(1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFMGCVRGSIXOB-APTIWFLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]5[C@@H](C4)OC(O5)(C)C)C)[C@@]1(CC[C@@H]2[C@@]6([C@H](OC(O6)(C)C)CCC(C)(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273529 | |

| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22798-98-7 | |

| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22798-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 20-Hydroxyecdysone 2,3:20,22-diacetonide: Nomenclature, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a semi-synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. This document covers the compound's nomenclature and synonyms, detailed chemical and physical properties, and protocols for its synthesis and analysis. Furthermore, it delves into the current understanding of its biological activities, with a particular focus on its promising role as a chemosensitizing agent in cancer therapy through the inhibition of the ABCB1 transporter. The guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Nomenclature and Synonyms

20-Hydroxyecdysone 2,3:20,22-diacetonide is a derivative of 20-hydroxyecdysone where two acetonide groups protect the vicinal diols at positions 2,3 and 20,22. This modification significantly increases the lipophilicity of the parent compound.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| Chemical Name | This compound |

| Systematic Name | (2β,3β,5β,22R)-14,25-Dihydroxy-2,3:20,22-bis[(1-methylethylidene)bis(oxy)]cholest-7-en-6-one |

| CAS Number | 22798-98-7[1], 84507-66-4[2][3] |

| Molecular Formula | C₃₃H₅₂O₇[1][2] |

| Molecular Weight | 560.77 g/mol [1][2] |

| Synonyms | Ecdysterone 2,3:20,22-diacetonide[1], 20-Hydroxy-2,3,20,22-di-O-isopropylideneecdysone[1], 20-Hydroxyecdysone diacetonide[1], 20ED[4], 20DA |

Physicochemical Properties

The introduction of two acetonide groups drastically alters the physicochemical properties of 20-hydroxyecdysone, most notably its polarity.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | [5] |

| Polarity | Apolar/Less polar than 20-hydroxyecdysone | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Semi-synthesis of this compound

This protocol is based on the acid-catalyzed reaction of 20-hydroxyecdysone with acetone.

Materials:

-

20-hydroxyecdysone

-

Anhydrous acetone

-

Phosphomolybdic acid or another suitable acid catalyst

-

Ethyl acetate (B1210297)

-

n-hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 20-hydroxyecdysone in anhydrous acetone.

-

Add a catalytic amount of phosphomolybdic acid to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) until the solution is neutral.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane-ethyl acetate mixtures) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification and purity assessment of this compound.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water is commonly used.

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Set the detection wavelength to approximately 245 nm.

-

Inject the standards and the sample onto the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area for quantification and purity assessment.

Biological Activity and Signaling Pathways

While the parent compound, 20-hydroxyecdysone, has well-documented roles in arthropod molting and potential anabolic effects in mammals, its diacetonide derivative has garnered significant interest for its chemosensitizing properties in cancer cells.

The primary mechanism of action for the chemosensitizing effect of this compound is believed to be the inhibition of the ABCB1 (P-glycoprotein) transporter. This transporter is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively removing a wide range of chemotherapeutic drugs from the cell interior.

By inhibiting the ABCB1 transporter, this compound increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells. Studies have shown that this compound can sensitize various cancer cell lines to chemotherapeutics like doxorubicin, paclitaxel, and vincristine.

Conclusion

This compound is a readily accessible, semi-synthetic derivative of a natural product with significant potential in the field of oncology. Its ability to reverse multidrug resistance by inhibiting the ABCB1 transporter makes it a compelling lead compound for the development of adjuvant therapies to enhance the efficacy of existing chemotherapeutic agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for scientists and researchers embarking on studies involving this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]

20-Hydroxyecdysone 2,3;20,22-diacetonide (20ED): A Technical Guide to a Promising Derivative of 20-Hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyecdysone (B1671079) (20E), a naturally occurring ecdysteroid, is a well-established insect molting hormone that also exhibits a range of beneficial pharmacological effects in mammals, including anabolic, anti-diabetic, and neuroprotective properties.[1] Its therapeutic potential has led to significant interest in the development of synthetic derivatives with enhanced bioactivity and improved pharmacokinetic profiles. One such derivative, 20-hydroxyecdysone 2,3;20,22-diacetonide (20ED), has emerged as a compound of interest, particularly in the field of oncology. This technical guide provides a comprehensive overview of 20ED, focusing on its synthesis, biological activity as a multidrug resistance (MDR) modulator, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Synthesis of 20-Hydroxyecdysone 2,3;20,22-diacetonide (20ED)

20ED is a semi-synthetic derivative of 20-hydroxyecdysone. The synthesis involves the protection of the vicinal diols at positions 2, 3 and 20, 22 with acetone (B3395972) to form acetonide groups. This modification increases the lipophilicity of the parent molecule, which can enhance its ability to cross cellular membranes.[2]

Experimental Protocol: Synthesis of 20ED

Materials:

-

20-hydroxyecdysone (20E)

-

Acetone (anhydrous)

-

Phosphomolybdic acid (catalyst)

-

Sodium bicarbonate (NaHCO₃) solution (10% aqueous)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Rotary evaporator

-

Sonicator

-

Standard laboratory glassware

Procedure:

-

Dissolve 20-hydroxyecdysone in anhydrous acetone at a concentration of 1 g per 100 mL.

-

To this solution, add phosphomolybdic acid as a catalyst. The amount of catalyst can be optimized, but a common starting point is 1 g of phosphomolybdic acid for each gram of 20E.

-

Sonicate the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic fractions and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude 20ED product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Confirmation of Structure:

The structure of the synthesized 20ED should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Biological Activity: Multidrug Resistance Modulation

A significant area of investigation for 20ED is its potential as a multidrug resistance (MDR) modulator in cancer therapy. MDR is a major obstacle to the success of chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs from cancer cells.[2] Apolar derivatives of 20-hydroxyecdysone, including 20ED, have shown promise in reversing this resistance.[2][4]

Quantitative Data on Biological Activity

| Compound | Biological Activity | Cell Line | Notes |

| 20-hydroxyecdysone 2,3;20,22-diacetonide (20ED) | MDR Modulation | Murine leukemia (L5178Y) expressing human ABCB1 | Chosen as a promising lead compound for MDR modulation based on structure-activity relationship studies.[2] |

| Antiproliferative Activity | Various cancer cell lines | Showed stronger antiproliferative activity than the parent ecdysteroid.[5] |

Table 1: Summary of Biological Activities of 20ED

Signaling Pathways

The biological effects of 20-hydroxyecdysone and its derivatives are mediated through distinct signaling pathways.

Canonical Ecdysteroid Signaling Pathway

In insects, the primary mechanism of action for ecdysteroids is through the activation of a nuclear receptor complex.

Caption: Canonical ecdysteroid signaling pathway in insects.

This pathway involves the binding of the ecdysteroid to the Ecdysone Receptor (EcR), which then forms a heterodimer with the Ultraspiracle protein (USP).[6] This complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. It is plausible that 20ED, as a derivative of 20E, also interacts with this pathway, although its modified structure may lead to altered binding affinity and downstream effects.

Non-Genomic Signaling in Mammalian Cells

In mammals, which lack a homologous ecdysone receptor, 20-hydroxyecdysone is thought to exert its effects through non-genomic pathways, including the PI3K/AKT/mTOR signaling cascade. This pathway is a crucial regulator of cell growth, proliferation, and survival.

References

- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid, laser-induced conversion of 20-hydroxyecdysone and its diacetonide -- experimental set-up of a system for photochemical transformation of bioactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 20-Hydroxyecdysone 2,3:20,22-diacetonide: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a semi-synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. The document details its discovery, natural and synthetic origins, and significant biological activities, with a particular focus on its promising role as a chemosensitizing agent in cancer therapy. Detailed experimental protocols for its synthesis, quantitative data on its biological efficacy, and diagrams of its proposed mechanism of action are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Ecdysteroids are a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods.[1] Their presence in various plant species, where they are known as phytoecdysteroids, is thought to be a defense mechanism against insect herbivores.[1] The most abundant and widely studied phytoecdysteroid is 20-hydroxyecdysone (20E). While ecdysteroids do not exert hormonal effects in mammals, they have been shown to possess a range of beneficial pharmacological properties, including anabolic, adaptogenic, and hypoglycemic effects.

In recent years, chemical modification of 20E has led to the discovery of derivatives with enhanced biological activities. One such derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide, has emerged as a compound of significant interest due to its ability to sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. This guide will delve into the scientific literature to provide a detailed account of this promising compound.

Discovery and Origin

Semi-synthetic Origin

This compound is primarily known as a semi-synthetic compound derived from the natural phytoecdysteroid, 20-hydroxyecdysone (20E). The synthesis involves the protection of the vicinal diols at positions 2,3 and 20,22 of the 20E molecule with acetone, typically in the presence of an acid catalyst. This modification significantly increases the lipophilicity of the parent compound, which has been shown to be a key factor in its enhanced biological activity.

Natural Occurrence

While predominantly a product of laboratory synthesis, this compound has also been identified as a minor ecdysteroid in certain plant species. Notably, its isolation from the roots of Rhaponticum uniflorum has been reported, suggesting that the acetonide functionalization can occur naturally, albeit at low levels.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on descriptions in the scientific literature.

Materials:

-

20-Hydroxyecdysone (20E)

-

Acetone (anhydrous)

-

Phosphomolybdic acid (or another suitable acid catalyst, e.g., HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve 20-hydroxyecdysone in anhydrous acetone.

-

Catalyst Addition: Add a catalytic amount of phosphomolybdic acid to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data on Biological Activity

This compound has demonstrated significant potential as a chemosensitizer, particularly in overcoming multidrug resistance in cancer cells. The following tables summarize key quantitative data from various studies.

| Cell Line | Chemotherapeutic Agent | 20-HED Concentration (µM) | IC50 of Chemo Agent Alone (nM) | IC50 of Chemo Agent with 20-HED (nM) | Fold Sensitization | Reference |

| L5178MDR (Mouse Lymphoma, MDR) | Doxorubicin | 50 | 3537 | 45.6 | ~77.6 | [2] |

| L5178 (Mouse Lymphoma, parent) | Doxorubicin | 50 | 228.3 | 41.7 | ~5.5 | [2] |

| PC3 (Human Prostate Cancer) | Paclitaxel | Not specified | - | - | - | [2] |

Note: "20-HED" refers to this compound. Further details on experimental conditions can be found in the cited literature.

Signaling Pathways and Mechanism of Action

The primary mechanism by which this compound is believed to exert its chemosensitizing effect is through the modulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), which is a major contributor to multidrug resistance in cancer. However, studies suggest that its activity is not solely dependent on the direct inhibition of these efflux pumps.

The parent compound, 20-hydroxyecdysone, is known to activate signaling pathways involving G-protein coupled receptors (GPCRs), leading to downstream effects on intracellular calcium levels and the activation of protein kinase A (PKA) and protein kinase C (PKC). It is plausible that the diacetonide derivative utilizes similar pathways to induce cellular changes that render cancer cells more susceptible to chemotherapeutic drugs.

Proposed Experimental Workflow for Investigating Chemosensitization

Caption: Experimental workflow for evaluating the chemosensitizing activity of this compound.

Proposed Signaling Pathway for Chemosensitization

Caption: Proposed signaling pathway for the chemosensitizing effect of this compound.

Conclusion

This compound represents a compelling lead compound in the development of novel cancer therapeutics. Its ability to overcome multidrug resistance by modulating ABC transporter activity, potentially through complex signaling pathways, warrants further investigation. The semi-synthetic nature of this compound allows for the generation of diverse analogs, opening avenues for structure-activity relationship studies to optimize its efficacy and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this and related ecdysteroid derivatives.

References

A Technical Guide to 20-Hydroxyecdysone 2,3:20,22-diacetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide is a synthetic derivative of 20-hydroxyecdysone (20E), a naturally occurring ecdysteroid hormone that plays a crucial role in arthropod physiology, regulating processes such as molting and reproduction.[1][2] While 20-hydroxyecdysone itself has various biological activities, its diacetonide derivative has garnered significant interest in biomedical research, particularly for its potential as a chemosensitizer in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of 20-Hydroxyecdysone 2,3:20,22-diacetonide, including its chemical properties, synthesis, and biological activities, with a focus on its role in overcoming multidrug resistance in cancer cells.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 22798-98-7 | [4] |

| Molecular Formula | C33H52O7 | [4] |

| Molecular Weight | 560.76 g/mol | [4] |

| Appearance | White solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 20-hydroxyecdysone with acetone.[2]

General Procedure for the Synthesis of this compound[2]

This procedure describes a general method for the preparation of the diacetonide derivative from 20-hydroxyecdysone.

Materials:

-

20-hydroxyecdysone (1)

-

Acetone

-

Anhydrous Copper (II) Sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Protocol:

-

Dissolve 20-hydroxyecdysone in acetone.

-

Add anhydrous copper (II) sulfate to the solution to act as a catalyst and dehydrating agent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the copper sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[2]

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.[2]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

20-Hydroxyecdysone and its derivatives are known to interact with the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[6] This complex then binds to ecdysone response elements (EcREs) on DNA to regulate gene expression.[7] The signaling pathway of 20-hydroxyecdysone is crucial for various physiological processes in insects.[6][8]

While the primary research focus for this compound has been on its ability to reverse multidrug resistance in cancer cells, its mechanism of action is related to its increased lipophilicity compared to the parent compound, which allows it to better interact with cellular membranes and potentially inhibit the function of efflux pumps like P-glycoprotein (ABCB1).[2][9]

20-Hydroxyecdysone Signaling Pathway

Caption: Simplified 20-Hydroxyecdysone signaling pathway.

Reversal of Multidrug Resistance

A significant area of research for this compound is its ability to act as a chemosensitizer in multidrug-resistant (MDR) cancer cells.[1][2] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of the cancer cells.

Studies have shown that the less polar, more lipophilic nature of this compound, compared to its parent compound 20-hydroxyecdysone, is key to its activity in reversing MDR.[2][9] This increased lipophilicity is thought to facilitate its interaction with the cell membrane and the ABCB1 transporter, thereby inhibiting its drug efflux function.

Experimental Protocol: Assessing Chemosensitizing Activity

A common method to evaluate the chemosensitizing activity of a compound is to measure its effect on the cytotoxicity of a known chemotherapeutic agent in a multidrug-resistant cancer cell line.

Materials:

-

Multidrug-resistant cancer cell line (e.g., expressing human ABCB1 transporter)

-

Parental drug-sensitive cancer cell line

-

Chemotherapeutic agent (e.g., doxorubicin)

-

This compound

-

Cell culture medium and supplements

-

Cell viability assay (e.g., MTT, XTT)

-

Microplate reader

Protocol:

-

Seed the drug-sensitive and multidrug-resistant cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the chemotherapeutic agent alone, or in combination with a non-toxic concentration of this compound.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Perform a cell viability assay to determine the percentage of viable cells in each treatment group.

-

Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent in the presence and absence of this compound.

-

A significant decrease in the IC50 value of the chemotherapeutic agent in the presence of the diacetonide derivative indicates a chemosensitizing effect.

Logical Workflow for Assessing Chemosensitizing Activity

Caption: Workflow for evaluating the chemosensitizing activity.

Conclusion

This compound is a promising synthetic ecdysteroid derivative with significant potential in cancer research. Its ability to reverse multidrug resistance by inhibiting the function of ABC transporters like P-glycoprotein makes it a valuable lead compound for the development of novel chemosensitizing agents. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the synthesis and biological activities of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 20-Hydroxyecdysone | CAS:5289-74-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

Natural occurrence of "20-Hydroxyecdysone 2,3:20,22-diacetonide" precursors

A Technical Guide to the Natural Precursors of 20-Hydroxyecdysone

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is critical to clarify that 20-Hydroxyecdysone 2,3:20,22-diacetonide is a synthetic derivative of 20-Hydroxyecdysone, created through laboratory procedures. As a synthetic compound, it does not have naturally occurring precursors. The immediate precursor for its synthesis is the naturally occurring phytoecdysteroid, 20-Hydroxyecdysone (also known as ecdysterone). This guide, therefore, provides an in-depth technical overview of the natural occurrence, biosynthesis, and analysis of the precursors to 20-Hydroxyecdysone in both plants and arthropods. Understanding these natural pathways is essential for researchers working on the synthesis of ecdysteroid analogs and for those exploring the biological activities of these compounds.

Ecdysteroids, such as 20-Hydroxyecdysone, are polyhydroxylated steroids that play a crucial role in the molting and metamorphosis of arthropods.[1][2] They are also synthesized by a variety of plants, where they are thought to act as a defense mechanism against insect herbivores.[3] The biosynthetic pathways in plants and insects, while leading to the same active compounds, originate from different primary precursors.

Biosynthesis of 20-Hydroxyecdysone: Natural Precursors

The biosynthesis of 20-Hydroxyecdysone is a complex, multi-step process involving a series of enzymatic reactions. The foundational precursors differ between the animal and plant kingdoms.

In Arthropods: A Cholesterol-Based Pathway

Insects and other arthropods are incapable of synthesizing sterols de novo and must obtain them from their diet.[4][5] Cholesterol is the primary precursor for ecdysteroid biosynthesis in most insects.[6] The conversion of dietary cholesterol to 20-Hydroxyecdysone occurs primarily in the prothoracic glands.[1][7]

The generalized pathway is as follows:

-

Dietary Sterols: Insects acquire cholesterol or phytosterols (B1254722) (like β-sitosterol, campesterol, and stigmasterol) from their food.[5] Phytosterols are first dealkylated to cholesterol.

-

Conversion to 7-dehydrocholesterol (B119134) (7dC): Cholesterol is converted to 7dC.[7]

-

The "Black Box": A series of subsequent oxidative steps, not yet fully elucidated, convert 7dC into 2,22,25-trideoxyecdysone (B1254953) (ketodiol).[2][5]

-

Hydroxylation Steps: A cascade of hydroxylation reactions at positions C25, C22, and C2, catalyzed by cytochrome P450 enzymes (Halloween genes), converts the ketodiol to ecdysone (B1671078).[8]

-

Final Hydroxylation: Ecdysone is then hydroxylated at the C20 position to form the biologically active 20-Hydroxyecdysone.[2][7]

In Plants: Mevalonate (B85504) and Sterol Pathways

Plants synthesize phytoecdysteroids, including 20-Hydroxyecdysone, through the mevalonate pathway, using acetyl-CoA as the initial precursor.[3][9] The biosynthesis is thought to proceed through sterol intermediates. In spinach, for example, the C27 sterol lathosterol (B1674540) has been identified as a likely intermediate.[10]

The proposed pathway in plants includes:

-

Acetyl-CoA: The fundamental building block for isoprenoid synthesis.

-

Mevalonic Acid Pathway: Acetyl-CoA is converted to mevalonic acid and subsequently to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Sterol Synthesis: IPP and DMAPP are used to synthesize various phytosterols. The specific sterol precursor for ecdysteroids can vary between plant species, with lathosterol being implicated in spinach.[10]

-

Conversion to Ecdysteroids: The plant sterol undergoes a series of hydroxylations and oxidations, analogous to the later steps in the insect pathway, to form ecdysone and finally 20-Hydroxyecdysone.

Quantitative Data on Natural Occurrence

20-Hydroxyecdysone is the most common phytoecdysteroid and can be found in significant quantities in various plant species.[11] Its concentration can vary depending on the plant organ, developmental stage, and geographical location.[9][12] Spinach (Spinacia oleracea) is one of the most well-studied edible plants containing 20-Hydroxyecdysone.

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Reference |

| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.52–428 | [13] |

| Spinacia oleracea (Spinach) | Leaves | Makisterone A | 2.18–67.2 | [13] |

| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | Varies, can be high | [9] |

| Serratula coronata | Roots | 20-Hydroxyecdysone | Can reach up to 2% of dry weight | [3][14] |

| Cyanotis vaga | Whole Plant | 20-Hydroxyecdysone | High concentrations | [9] |

| Ajuga turkestanica | Roots | 20-Hydroxyecdysone | Abundant source | [9] |

Experimental Protocols

The extraction and quantification of 20-Hydroxyecdysone and its precursors from natural sources are crucial for research and development. Due to their polar, sugar-like nature, their purification can be challenging.[15]

General Protocol for Extraction and Isolation from Plant Material

This protocol provides a general workflow for the extraction and purification of ecdysteroids from plant sources.

-

Sample Preparation:

-

Collect and identify the plant material.

-

Dry the material (shade drying is common) and grind it into a fine powder.[12]

-

-

Extraction:

-

Perform sequential extraction with solvents of increasing polarity. A common sequence is petroleum ether, chloroform (B151607), and finally methanol.[12]

-

Alternatively, use a mixture of methanol:ethanol:water (e.g., 30:25:45 v/v/v) for solid-liquid extraction.[13]

-

Ultrasonic-assisted extraction can also be employed to improve efficiency.[16]

-

-

Purification:

-

Solid-Phase Extraction (SPE): The crude extract is often subjected to SPE using a C18 cartridge to remove non-polar compounds and concentrate the ecdysteroid fraction.[13]

-

Column Chromatography: Further purification can be achieved using classical column chromatography on alumina (B75360) or silica (B1680970) gel.[17]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating ecdysteroids from complex mixtures.[18] A two-phase solvent system, such as ethyl acetate–n-butanol–ethanol–water, is typically used.[18]

-

-

Analysis and Quantification:

-

Thin-Layer Chromatography (TLC): Used for initial screening and monitoring of fractions. A common developing solvent is a mixture of chloroform and methanol. Spots can be visualized with an acidic vanillin (B372448) spray.[12]

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantification. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile.[11][15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the identification and quantification of ecdysteroids, especially at low concentrations.[13][16]

-

Conclusion

While "this compound" is a synthetic product, its parent molecule, 20-Hydroxyecdysone, is a widely occurring natural compound. The biosynthesis of 20-Hydroxyecdysone relies on fundamental precursors such as dietary sterols in insects and acetyl-CoA-derived phytosterols in plants. A thorough understanding of these biosynthetic pathways, the natural distribution of precursors, and robust analytical methodologies is paramount for scientists in natural product chemistry, drug development, and entomology. The protocols and data presented in this guide offer a foundational resource for the isolation, identification, and quantification of these biologically significant molecules.

References

- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological functions of 20-hydroxyecdysone_Chemicalbook [chemicalbook.com]

- 3. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol internalization and metabolism in insect prothoracic gland, a steroidogenic organ, via lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. phytojournal.com [phytojournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Naturally Occurring Ecdysteroids in Triticum aestivum L. and Evaluation of Fenarimol as a Potential Inhibitor of Their Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide, a promising synthetic ecdysteroid derivative. This document details its physicochemical properties, synthesis, and its significant role in overcoming multidrug resistance in cancer cells.

Core Molecular Data

20-Hydroxyecdysone 2,3:20,22-diacetonide is a synthetic derivative of the natural phytoecdysteroid, 20-hydroxyecdysone. The addition of two acetonide groups significantly increases its lipophilicity, a key factor in its biological activity.

| Property | Value |

| Molecular Formula | C₃₃H₅₂O₇ |

| Molecular Weight | 560.76 g/mol |

Synthesis Protocol

The synthesis of this compound from its parent compound, 20-hydroxyecdysone, is a crucial step for its investigation. The following protocol is a standard laboratory procedure.

Materials and Reagents:

-

20-hydroxyecdysone

-

Anhydrous acetone (B3395972)

-

Camphorsulfonic acid (catalyst)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

n-hexane

-

Silica (B1680970) gel for column chromatography

General Procedure A (GP-A): Ketalization

-

Dissolve 20-hydroxyecdysone (0.1 mmol) in anhydrous acetone (1.6 mL).

-

Add camphosulfonic acid (0.01 mmol) as a catalyst to the solution.

-

Stir the reaction mixture at 25°C for 24–72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (2 x 5 mL).

-

Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate (2 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (1:1) as the eluent to yield this compound as a white solid.[1]

References

A Technical Guide to the Polarity of 20-Hydroxyecdysone and its Diacetonide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical differences between 20-hydroxyecdysone (B1671079) (20E) and its semi-synthetic derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20ED). The primary focus is on the significant alteration of polarity resulting from the introduction of acetonide groups and the subsequent impact on experimental behavior and biological activity.

Introduction: From Polar Phytoecdysteroid to Lipophilic Derivative

20-Hydroxyecdysone is a naturally occurring phytoecdysteroid, a class of polyhydroxylated steroid hormones found in various plants and arthropods.[1][2] Its structure, characterized by a cholest-7-en-6-one carbon skeleton with multiple hydroxyl (-OH) groups, renders it a relatively polar molecule.[3][4] This inherent polarity influences its solubility, pharmacokinetic profile, and interaction with biological systems.

To modulate these properties for research and therapeutic applications, chemical modifications are often employed. One such modification is the formation of this compound. This is achieved by reacting 20E with acetone, which forms protective dioxolane rings with the vicinal diols at the C2,C3 and C20,C22 positions.[5][6] This conversion fundamentally alters the molecule's polarity, making it significantly more lipophilic (less polar). This guide will explore the basis for this change, present quantitative data, detail relevant experimental protocols, and discuss the implications of this polarity shift.

Structural Basis for Polarity Difference

The difference in polarity is rooted in the chemical structures of the two compounds. 20-Hydroxyecdysone possesses six free hydroxyl groups, which are polar and capable of acting as both hydrogen bond donors and acceptors. These groups readily interact with polar solvents like water.

The synthesis of the diacetonide derivative masks four of these hydroxyl groups.[5] The acetonide bridges are significantly less polar than the hydroxyl groups they replace. This structural change reduces the molecule's overall capacity for hydrogen bonding and decreases its polar surface area, leading to a marked increase in lipophilicity (hydrophobicity).

Quantitative Physicochemical Data

The shift in polarity can be quantified using several physicochemical parameters. The following table summarizes key computed and experimental values for both compounds, highlighting the significant differences.

| Property | 20-Hydroxyecdysone (20E) | This compound (20ED) | Implication for Polarity |

| Molecular Formula | C₂₇H₄₄O₇ | C₃₃H₅₂O₇ | Increased carbon content contributes to lipophilicity. |

| Molecular Weight | 480.6 g/mol | 560.8 g/mol | Increased mass and size. |

| logP (Octanol-Water Partition Coefficient) | 0.61 (Chemaxon)[7] | ~5.75 (Calculated)[8][9] | A much higher logP for 20ED indicates significantly greater lipophilicity and lower polarity. |

| Topological Polar Surface Area (TPSA) | 138 Ų | 84.9 Ų (Calculated) | The reduction in TPSA reflects the masking of polar hydroxyl groups, confirming lower polarity. |

| Hydrogen Bond Donors | 6[7] | 2 | A sharp decrease in hydrogen bond donors drastically reduces interaction with polar solvents. |

| Hydrogen Bond Acceptors | 7[7] | 7 | The number of acceptors remains the same. |

| Water Solubility | Low (improves with cyclodextrins)[10] | Very Low | 20ED is expected to be far less soluble in water than 20E. |

Experimental Protocols and Expected Outcomes

The difference in polarity is most readily observed using chromatographic techniques.

a) Thin-Layer Chromatography (TLC) In a normal-phase TLC system (e.g., silica (B1680970) gel plate with a mobile phase of dichloromethane-isopropanol-water), the more polar 20E will interact more strongly with the stationary phase and exhibit a lower Retention factor (Rf) value. The less polar 20ED will travel further up the plate, resulting in a higher Rf value.

b) High-Performance Liquid Chromatography (HPLC) HPLC is the standard for analyzing and separating these compounds. The choice of stationary and mobile phases determines their retention behavior.

-

Reversed-Phase HPLC (RP-HPLC): This is the most common method.[11] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile (B52724)/water or methanol (B129727)/water).

-

Expected Outcome: The more polar 20E will elute earlier (shorter retention time) as it has less affinity for the nonpolar column. The less polar 20ED will have a stronger interaction with the C18 stationary phase and thus a longer retention time.

-

This protocol is a representative method for demonstrating the polarity difference between 20E and 20ED.

-

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Kinetex XB-C18 (4.6 × 250 mm, 5 μm particle size) or equivalent.[12]

-

Mobile Phase: A gradient of acetonitrile and water is often effective. For isocratic separation, a mixture such as 80% aqueous acetonitrile can be used.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.[12]

-

Sample Preparation:

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the mixed standard solution.

-

Record the chromatogram for a sufficient duration to allow both peaks to elute.

-

-

Data Analysis: Compare the retention times (t_R) of the two peaks. The peak with the shorter t_R corresponds to the more polar 20-hydroxyecdysone, while the peak with the longer t_R corresponds to the less polar this compound.

Implications of Altered Polarity

The transformation from a polar to a lipophilic molecule has profound consequences for the compound's biological applications.

-

Membrane Permeability and Bioavailability: Increased lipophilicity generally enhances a molecule's ability to cross biological membranes. A key study demonstrated that the less polar 20ED was able to penetrate the blood-brain barrier in rats, whereas the more polar 20E could not.[12][14] This highlights the critical role of polarity in CNS drug delivery.

-

Interaction with Molecular Targets: Lipophilicity has been identified as a crucial factor for the activity of ecdysteroid derivatives in reversing multi-drug resistance (MDR) in cancer cells.[8][9] The less polar diacetonide derivative shows significantly enhanced activity as an inhibitor of the ABCB1 transporter compared to the inactive parent compound, 20E.[8]

Conclusion

The conversion of 20-hydroxyecdysone to its 2,3:20,22-diacetonide derivative is a clear and impactful example of how targeted chemical modification can fundamentally alter a molecule's physicochemical properties. By masking four of its six polar hydroxyl groups, the diacetonide becomes significantly less polar and more lipophilic. This change is quantifiable through parameters like logP and Polar Surface Area and is readily observable through standard chromatographic techniques like RP-HPLC, where 20ED exhibits a much longer retention time. This shift from a polar to a lipophilic character is not merely a chemical curiosity; it is a critical factor that enhances the molecule's biological applicability, enabling it to cross the blood-brain barrier and interact effectively with nonpolar biological targets, thereby opening new avenues for research and drug development.

References

- 1. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. japer.in [japer.in]

- 14. akjournals.com [akjournals.com]

Unveiling the Potential of 20-Hydroxyecdysone 2,3:20,22-diacetonide as a Chemosensitizing Agent in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly limiting the efficacy of numerous anticancer agents. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which actively effluxes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. This technical guide provides a comprehensive overview of the biological activity of 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20-HEDA), a semi-synthetic derivative of the naturally occurring phytoecdysteroid, 20-hydroxyecdysone. Emerging research has highlighted the potential of 20-HEDA as a potent chemosensitizing agent capable of reversing P-gp-mediated drug resistance. This document details the quantitative data from key studies, outlines the experimental protocols used to evaluate its activity, and provides a visual representation of the proposed mechanism of action.

Introduction to 20-Hydroxyecdysone 2,3:20,22-diacetonide (20-HEDA)

20-Hydroxyecdysone (20E) is a natural steroid hormone found in insects and certain plants.[1][2] While 20E itself exhibits a range of biological activities, its therapeutic application is often limited by its relatively low lipophilicity.[1] Chemical modification of 20E to produce 20-HEDA, through the introduction of two acetonide groups, significantly increases its lipophilicity.[1] This enhanced lipophilicity is a key feature that allows 20-HEDA to more effectively interact with cellular membranes and, crucially, to inhibit the function of membrane-bound transporters like P-glycoprotein.[1]

Biological Activity: Reversal of P-glycoprotein-Mediated Multidrug Resistance

The primary biological activity of 20-HEDA of interest in oncology is its ability to reverse P-gp-mediated multidrug resistance. This has been demonstrated in various cancer cell lines that overexpress the ABCB1 transporter. The mechanism of action is believed to be the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.

Quantitative Data on Chemosensitizing Effects

The efficacy of 20-HEDA in reversing MDR is quantified by measuring the reduction in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence of the compound, and by assessing the inhibition of P-gp's efflux function using fluorescent substrates like rhodamine 123.

Table 1: Effect of this compound (Compound 6) on Rhodamine 123 Efflux in ABCB1-Overexpressing Cell Lines

| Cell Line | Treatment | Concentration (µM) | Fold Change in Mean Fluorescence Intensity (MFI) relative to control | Reference |

| CEMVbl100 | Verapamil (positive control) | 10 | 1.6 ± 0.12 | [1] |

| CEMVbl100 | Compound 9 (another ecdysteroid derivative) | 10 | 5.2 ± 1.2 | [1] |

| CEMVbl100 | Compound 14 (another ecdysteroid derivative) | 10 | 8.0 ± 1.5 | [1] |

| LoVoDoxo | Verapamil (positive control) | 10 | Similar results, although less pronounced | [1] |

| LoVoDoxo | Compound 9 (another ecdysteroid derivative) | 10 | Similar results, although less pronounced | [1] |

| LoVoDoxo | Compound 14 (another ecdysteroid derivative) | 10 | Similar results, although less pronounced | [1] |

Note: While the specific fold change for 20-HEDA (Compound 6) was not explicitly presented in a table in the source, the study indicated that acetone (B3395972) ketal derivatives like compound 6 showed a dramatic decrease in activity compared to more lipophilic derivatives (compounds 9 and 14)[1]. The table includes data for related, more potent compounds from the same study to provide context on the assay's dynamic range.

Signaling Pathways and Mechanism of Action

The overexpression of P-glycoprotein (ABCB1) is a primary driver of multidrug resistance. This transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cancer cell, thereby preventing them from reaching their intracellular targets. 20-HEDA is proposed to counteract this mechanism by directly inhibiting the function of P-gp.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the biological activity of 20-HEDA.

Synthesis of this compound

A general procedure for the synthesis of 2,3:20,22-bis-ketals of ecdysteroids is as follows:

-

Dissolve 20-hydroxyecdysone (1 equivalent) in an appropriate anhydrous ketone (e.g., acetone) which also serves as the reagent.

-

Add a catalytic amount of camphorsulfonic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a suitable eluent system (e.g., n-hexane-ethyl acetate).[1]

Rhodamine 123 Efflux Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.

-

Cell Culture: Culture a P-gp overexpressing cancer cell line (e.g., CEM/Vbl100 or LoVo/Doxo) and a corresponding parental sensitive cell line in appropriate culture medium.

-

Cell Preparation: Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Incubation: Incubate the cells with the test compound (e.g., 20-HEDA at various concentrations) or a known P-gp inhibitor (e.g., verapamil) for a specified period (e.g., 10-30 minutes) at 37°C.

-

Rhodamine 123 Staining: Add rhodamine 123 to a final concentration of approximately 1-5 µM and continue the incubation for another 20-60 minutes at 37°C, protected from light.

-

Washing: Pellet the cells by centrifugation and wash them twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of rhodamine 123 retained within the cells. An increase in MFI in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of a chemosensitizing agent.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of 20-HEDA. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with 20-HEDA. A decrease in the IC50 value in the presence of 20-HEDA indicates a chemosensitizing effect.

Conclusion and Future Directions

This compound has emerged as a promising lead compound for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its enhanced lipophilicity compared to its parent compound, 20-hydroxyecdysone, appears to be a critical factor in its ability to inhibit the P-gp efflux pump. The quantitative data, while still preliminary, demonstrates a clear potential for this and related ecdysteroid derivatives to act as chemosensitizers.

Future research should focus on:

-

Comprehensive SAR Studies: A more extensive structure-activity relationship study is needed to optimize the ecdysteroid scaffold for maximum P-gp inhibition and minimal off-target effects.

-

In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 20-HEDA in combination with standard chemotherapeutic agents.

-

Mechanism of Inhibition: Further mechanistic studies are required to fully elucidate the molecular interactions between 20-HEDA and the P-glycoprotein transporter.

The development of effective P-gp inhibitors remains a high priority in oncology drug development. This compound and its analogs represent a novel and promising class of compounds that warrant further investigation in the pursuit of overcoming multidrug resistance in cancer.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 20-Hydroxyecdysone 2,3:20,22-diacetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyecdysone (B1671079) (20E), a naturally occurring ecdysteroid, has garnered significant attention for its diverse pharmacological activities in mammals, including anabolic, anti-diabetic, and hepatoprotective effects[1][2]. While the therapeutic potential of 20E is under active investigation, its clinical utility can be hampered by factors such as low oral bioavailability. This has spurred interest in semi-synthetic derivatives designed to improve its pharmacological profile. Among these, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20ED), a less polar analogue, has emerged as a promising lead compound with unique potential in oncology and neurology. This technical guide provides an in-depth overview of the current research applications of 20ED, focusing on its quantitative biological activities, the experimental protocols used to assess them, and the putative signaling pathways involved.

Core Research Applications

The primary research applications of this compound currently revolve around three key areas: modulation of multidrug resistance in cancer, anabolic activity for muscle wasting conditions, and its ability to penetrate the blood-brain barrier, opening avenues for neurotherapeutic applications.

Modulation of Multidrug Resistance (MDR) in Cancer

A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). 20ED has demonstrated potential as a chemosensitizer, reversing resistance to conventional anticancer drugs.

Quantitative Data: MDR Modulation

| Parameter | Cell Line | Chemotherapeutic | Concentration of 20ED | Result | Reference |

| P-glycoprotein Inhibition | - | - | 20 µM | 20.91% inhibition | [3] |

| Chemosensitization | L5178 (mouse lymphoma) | Doxorubicin | 10 µM and 25 µM | Significant sensitization | [3] |

| Chemosensitization | L5178MDR (P-gp overexpressing) | Doxorubicin | 10 µM and 25 µM | Significant sensitization | [3] |

Experimental Protocol: Rhodamine 123 Efflux Assay for ABCB1 Inhibition

This protocol is a standard method to assess the functional inhibition of the P-glycoprotein (ABCB1) efflux pump.

-

Cell Culture:

-

Culture a P-glycoprotein overexpressing cell line (e.g., L5178MDR) and its parental drug-sensitive counterpart (e.g., L5178) in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in a serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.

-

Add the fluorescent P-gp substrate, rhodamine 123, to a final concentration of 1 µg/mL and incubate for a further 60 minutes at 37°C, protected from light.

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Resuspend the cells in fresh PBS and analyze the intracellular fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.

-

Increased intracellular fluorescence in the presence of 20ED indicates inhibition of P-gp-mediated efflux.

-

Signaling Pathway: Putative Mechanism of Chemosensitization

While 20ED does exhibit some direct inhibition of P-glycoprotein, evidence suggests that its chemosensitizing effects are not solely dependent on this mechanism[3][4]. The exact alternative pathways are still under investigation, but may involve the modulation of other cellular processes that contribute to drug resistance, such as apoptosis and cell cycle regulation. The parent compound, 20-hydroxyecdysone, has been shown to induce apoptosis and autophagy in breast cancer cells, and it is plausible that the more lipophilic 20ED could have similar or enhanced effects within cancer cells[5].

References

Blood-Brain Barrier Permeability of 20-Hydroxyecdysone 2,3:20,22-diacetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood-brain barrier (BBB) presents a formidable challenge in the development of neurotherapeutics. 20-Hydroxyecdysone (B1671079) (20E), a natural phytoecdysteroid, has demonstrated a range of beneficial pharmacological effects, including neuroprotective activities. However, its therapeutic potential for neurological disorders is limited by its inability to cross the blood-brain barrier. Chemical modification of 20E to increase its lipophilicity is a key strategy to overcome this limitation. This technical guide focuses on a specific derivative, 20-Hydroxyecdysone 2,3:20,22-diacetonide (20DA), and provides a comprehensive overview of its blood-brain barrier permeability based on available scientific literature. In vivo studies have confirmed that unlike its parent compound, 20DA successfully penetrates the brain, highlighting its potential as a lead compound for central nervous system-targeted therapies.[1][2] This document presents the quantitative data, detailed experimental protocols, and visual representations of the experimental workflow to support further research and development.

Quantitative Data on Blood-Brain Barrier Permeability

An in vivo study in Wistar rats provided direct evidence and quantification of this compound penetration into the brain. The key findings from this research are summarized below.

| Compound | Dose | Administration Route | Animal Model | Brain Penetration | Serum Level (15 min post-administration) | Brain Level (15 min post-administration) | Reference |

| This compound (20DA) | 50 mg/kg | Intraperitoneal (i.p.) | Male Wistar rats | Yes | Corresponds to ~40% of administered dose entering circulation | ~10% of the circulating serum level | [2] |

| 20-Hydroxyecdysone (20E) | 50 mg/kg | Intraperitoneal (i.p.) | Male Wistar rats | No | Not specified | Below Limit of Detection ( | [1][2] |

Experimental Protocols

The following is a detailed description of the methodology employed for the in vivo assessment of BBB permeability of this compound.

Animal Studies

-

Animal Model: Male Wistar rats were used for the in vivo experiments.[2]

-

Housing: The animals were housed under standard laboratory conditions with access to food and water ad libitum.[2]

-

Ethical Approval: The experimental protocol was conducted with the necessary permissions from the relevant institutional animal welfare committee.[2]

-

Experimental Groups:

-

Dosing and Administration:

-

A dose of 50 mg/kg of 20DA or 20E was administered via intraperitoneal (i.p.) injection.[2]

-

The compounds were dissolved in an appropriate solvent for injection.

-

-

Sample Collection:

Sample Preparation

-

Serum Preparation: Blood samples were centrifuged to separate the serum.

-

Brain Tissue Homogenization: Brain tissue was homogenized in a suitable buffer.

-

Protein Precipitation: Acetonitrile was added to both serum and brain homogenate samples to precipitate proteins.[2]

-

Centrifugation: The samples were vortexed and then centrifuged at high speed (e.g., 13,500 rpm or 14,000 rpm) to pellet the precipitated proteins.[2]

-

Supernatant Collection: The resulting supernatant was collected for HPLC analysis.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector was used.

-

Column: A Kinetex XB-C18 column (4.6 × 250 mm, 5 μm) was employed for chromatographic separation.[2]

-

Mobile Phase: The specific composition of the mobile phase was optimized for the separation of 20DA and 20E.

-

Detection: The UV detector was set to a wavelength of 254 nm for the detection of the compounds.[2]

-

Quantification: Standard curves were generated using known concentrations of 20DA and 20E to quantify the levels of the compounds in the serum and brain samples.

Visualizations: Diagrams and Workflows

Experimental Workflow for In Vivo BBB Permeability Assessment

Caption: In vivo experimental workflow for assessing BBB permeability.

Logical Relationship of BBB Permeability

Caption: Permeability comparison of 20E and its diacetonide derivative.

References

20-Hydroxyecdysone 2,3:20,22-diacetonide: A Potent Chemosensitizer in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This has spurred the search for novel chemosensitizers that can reverse MDR. Among the promising candidates is 20-Hydroxyecdysone (B1671079) 2,3:20,22-diacetonide (20DA), a semi-synthetic derivative of the natural phytoecdysteroid, 20-hydroxyecdysone. This technical guide provides a comprehensive overview of the current research on 20DA as a chemosensitizer, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Chemosensitizing Activity of 20-Hydroxyecdysone 2,3:20,22-diacetonide

This compound has demonstrated significant potential in sensitizing both multidrug-resistant and non-resistant cancer cell lines to various chemotherapeutic agents.[1][2] The introduction of apolar acetonide groups at the 2,3 and 20,22 positions of the 20-hydroxyecdysone backbone is crucial for this sensitizing effect.[2][3]

Reversal of Multidrug Resistance

Studies have consistently shown that 20DA can effectively decrease the resistance of MDR cancer cells that overexpress the human ABCB1 transporter.[4][5] This effect has been observed in combination with several common anticancer drugs that are substrates of the ABCB1 transporter, including doxorubicin (B1662922), paclitaxel, and vincristine.[1][2] Interestingly, the chemosensitizing activity of 20DA is not limited to MDR cells, as it also enhances the efficacy of these drugs in their susceptible, non-MDR counterparts.[2]

The mechanism behind this chemosensitization is multifaceted. While some less-polar ecdysteroid derivatives show moderate to negligible inhibition of the ABCB1 transporter's function, the potent synergistic effect with chemotherapeutic agents suggests that the mechanism is not solely based on ABCB1 inhibition.[2] In fact, some derivatives of 20DA have been shown to exert strong, dose-dependent sensitization to doxorubicin in P-gp overexpressing cell lines without inhibiting the efflux function of P-gp, indicating an alternative mechanism of action.[1] This suggests that these compounds may act as "backstabbing" P-gp modulators, sensitizing MDR cells through pathways independent of direct efflux pump inhibition.[1]

Quantitative Data on Chemosensitizing Effects

The following tables summarize the quantitative data from various studies on the chemosensitizing effects of this compound and its derivatives.

Table 1: Chemosensitizing Effect of this compound (20DA) on Doxorubicin IC50 Values in Mouse Lymphoma Cell Lines

| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Sensitization |

| L5178 (Parental) | Doxorubicin alone | 0.41 | - |

| Doxorubicin + 10 µM 20DA | 0.12 | 3.42 | |

| Doxorubicin + 25 µM 20DA | 0.12 | 3.42 | |

| L5178MDR (P-gp transfected) | Doxorubicin alone | 11.8 | - |

| Doxorubicin + 10 µM 20DA | 0.17 | 69.41 | |

| Doxorubicin + 25 µM 20DA | 0.17 | 69.41 |

Data recalculated from a study by Martins et al., highlighting the significant sensitization in the MDR cell line.[1]

Table 2: Functional Inhibition of P-glycoprotein (ABCB1) by Ecdysteroid Derivatives

| Compound | Concentration (µM) | P-gp Inhibition (%) |

| This compound | 20 | 20.91 |

| Poststerone 2,3-methyl-isobutyl-dioxolane | 20 | ~42 |

This table illustrates that while 20DA shows some P-gp inhibition, other derivatives can have a more pronounced effect, suggesting that structural modifications can fine-tune this activity.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to evaluate the chemosensitizing properties of this compound.

Synthesis of this compound

The semi-synthesis of this compound is a straightforward and economical process.[3]

-

Starting Material: 20-hydroxyecdysone (readily available from plant sources).

-

Reagents: Acetone (B3395972), phosphomolybdic acid (as a catalyst).

-

Procedure: 20-hydroxyecdysone is reacted with acetone in the presence of phosphomolybdic acid. The reaction leads to the formation of two dioxolane rings (acetonide protecting groups) at the vicinal diols (C-2, C-3 and C-20, C-22).[4][5]

-

Purification: The resulting product is purified using chromatographic techniques such as flash chromatography on silica (B1680970) gel.[6]

Cell Culture

-

Cell Lines:

-

L5178: Murine lymphoma parental cell line.[1]

-

L5178MDR: A multidrug-resistant cell line derived from L5178 by transfection with a retrovirus containing the human ABCB1 gene, resulting in the overexpression of P-glycoprotein.[1][3]

-

HeLa, SiHa, MCF-7, MDA-MB-231: Human cancer cell lines used for evaluating the antiproliferative activity of 20DA derivatives.

-

-

Culture Conditions: Cells are typically cultured in a suitable medium (e.g., McCoy's 5A or RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics (penicillin, streptomycin). The cultures are maintained in a humidified atmosphere at 37°C with 5% CO2. For MDR cell lines, the culture medium is often supplemented with a selecting agent (e.g., colchicine) to maintain the expression of the ABCB1 transporter.

Cytotoxicity and Chemosensitization Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[2]

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After a 24-hour incubation period, the cells are treated with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with this compound.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., a solution of sodium dodecyl sulfate (B86663) in dimethylformamide).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated from the dose-response curves. The degree of sensitization is determined by comparing the IC50 of the chemotherapeutic agent in the presence and absence of the chemosensitizer.

P-glycoprotein (ABCB1) Functional Assay (Rhodamine 123 Efflux Assay)

This assay is used to assess the inhibitory effect of compounds on the efflux function of the P-glycoprotein transporter.

-

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function leads to the accumulation of rhodamine 123 inside the cells and a corresponding increase in fluorescence.

-

Procedure:

-

Cells are incubated with the test compound (e.g., 20DA derivatives) for a short period.

-

Rhodamine 123 is then added, and the incubation continues.

-

After incubation, the cells are washed to remove extracellular rhodamine 123.

-

The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.

-

-

Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Visualizations